molecular formula C7H5BClF3O2 B068455 4-Chloro-3-(trifluoromethyl)phenylboronic acid CAS No. 176976-42-4

4-Chloro-3-(trifluoromethyl)phenylboronic acid

Cat. No. B068455
M. Wt: 224.37 g/mol
InChI Key: XHKNQBNGLMOTDB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to 4-Chloro-3-(trifluoromethyl)phenylboronic acid often involves the use of boronic acids as intermediates or catalysts in organic synthesis, such as in the dehydrative condensation between carboxylic acids and amines, highlighting the role of the ortho-substituent of boronic acid in facilitating these reactions (Wang, Lu, & Ishihara, 2018).

Molecular Structure Analysis

Studies on (trifluoromethoxy)phenylboronic acids have shed light on the structural characteristics of trifluoromethylphenylboronic acids, including 4-Chloro-3-(trifluoromethyl)phenylboronic acid. These compounds have been analyzed through NMR spectroscopy, and their acidity evaluated through spectrophotometric and potentiometric titrations. The introduction of the -OCF3 group influences the acidity, which varies depending on the substituent's position. Molecular and crystal structures have been determined by XRD, revealing the formation of hydrogen-bonded dimers in the solid state (Adamczyk-Woźniak et al., 2021).

Chemical Reactions and Properties

The chemical reactivity of trifluoromethylphenylboronic acids, including 4-Chloro-3-(trifluoromethyl)phenylboronic acid, has been demonstrated in various studies. For instance, copper(III) trifluoromethyl complexes have been isolated and characterized, and their reactivity towards arylboronic acids under aerobic conditions has been investigated, leading to the trifluoromethylation of arenes (Zhang & Bie, 2016).

Physical Properties Analysis

The physical properties of trifluoromethylphenylboronic acids, including their resistance to protodeboronation and their molecular and crystal structures, have been extensively studied. For example, these compounds form hydrogen-bonded dimers with a syn-anti conformation in the crystal lattice. The CF3 substituent does not interact with the boronic moiety either as a hydrogen bond acceptor or a lone-electron pair donor (Gozdalik et al., 2019).

Chemical Properties Analysis

The introduction of fluorine atoms to the phenylboronic acid framework, as seen in compounds like 4-Chloro-3-(trifluoromethyl)phenylboronic acid, significantly impacts their chemical properties. For instance, the synthesis and reactivity of trifluoromethylphenylboronic acids toward arylboronic acids have been explored, demonstrating their potential in facilitating various organic transformations (Cao, Bian, & Zheng, 2015).

Scientific Research Applications

  • Suzuki-Miyaura Cross-Coupling Reactions This compound is used as a reactant in Suzuki-Miyaura cross-coupling reactions . These reactions are a type of palladium-catalyzed cross-coupling reactions, used to synthesize carbon-carbon bonds. The process involves the reaction of a boronic acid with an aryl or vinyl halide, providing a precise method for constructing carbon skeletons .

  • Aerobic Oxidative Cross-Coupling It is also involved in aerobic oxidative cross-coupling reactions . This is a type of reaction where two different organic compounds are joined together with the aid of a metal catalyst, in the presence of oxygen .

  • Microwave-Assisted Petasis Reactions This compound is used in microwave-assisted Petasis reactions . These reactions are a type of multi-component reactions that allow the efficient synthesis of a variety of organic compounds .

  • Rhodium-Catalyzed Addition Reactions It is used in rhodium-catalyzed addition reactions . These reactions involve the addition of a rhodium catalyst to a substrate, leading to the formation of new chemical bonds .

  • Synthesis of Biologically Active Molecules This compound is used in the synthesis of biologically active molecules . This includes the production of pharmaceuticals and other bioactive compounds .

  • Fluorination Reagents It is used as a fluorination reagent . Fluorination is a type of chemical reaction where a fluorine atom is introduced into a molecule .

  • Lactate Dehydrogenase Inhibitors This compound can be used in the synthesis of lactate dehydrogenase inhibitors . These inhibitors are used against cancer cell proliferation .

  • Antituberculosis Drugs This compound can be used in the synthesis of PA-824 analogs for use as antituberculosis drugs .

  • Modulators of Survival Motor Neuron Protein It can be used in the synthesis of modulators of survival motor neuron protein .

  • Site-Selective Suzuki-Miyaura Cross-Coupling Reactions This compound can be used as a reactant in site-selective Suzuki-Miyaura cross-coupling reactions .

  • Palladium-Catalyzed Direct Arylation Reactions It can be used in palladium-catalyzed direct arylation reactions .

Safety And Hazards

This compound may cause skin irritation, serious eye irritation, and respiratory irritation . It is also harmful if swallowed . Safety measures include washing with plenty of soap and water in case of skin contact, rinsing cautiously with water for several minutes in case of eye contact, and seeking medical attention if irritation persists .

Future Directions

4-Chloro-3-(trifluoromethyl)phenylboronic Acid is a useful research reagent for the preparation of biologically and pharmacologically active molecules . Its future directions may involve its use in the synthesis of new compounds and in various chemical reactions .

properties

IUPAC Name

[4-chloro-3-(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BClF3O2/c9-6-2-1-4(8(13)14)3-5(6)7(10,11)12/h1-3,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHKNQBNGLMOTDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)Cl)C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50382202
Record name 4-Chloro-3-(trifluoromethyl)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-(trifluoromethyl)phenylboronic acid

CAS RN

176976-42-4
Record name 4-Chloro-3-(trifluoromethyl)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-3-(trifluoromethyl)benzeneboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
D Kumar, K Kumari, P Singh - 2020 - chemrxiv.org
Boronic acids are widely used in various applications in view of their ability to recognize and bind at specific sites of the biological molecules to mimic several processes. Therefore, this …
Number of citations: 1 chemrxiv.org
H Han, AD Jain, MI Truica, J Izquierdo-Ferrer, JF Anker… - Cancer cell, 2019 - cell.com
Small molecules that directly target MYC and are also well tolerated in vivo will provide invaluable chemical probes and potential anti-cancer therapeutic agents. We developed a series …
Number of citations: 248 www.cell.com
H Tajiri, T Uruno, T Shirai, D Takaya, S Matsunaga… - Cell reports, 2017 - cell.com
Oncogenic Ras plays a key role in cancer initiation but also contributes to malignant phenotypes by stimulating nutrient uptake and promoting invasive migration. Because these latter …
Number of citations: 70 www.cell.com
田㞍 - 2017 - catalog.lib.kyushu-u.ac.jp
Oncogenic Ras plays a key role in cancer initiation but also contributes to malignant phenotypes by stimulating nutrient uptake and promoting invasive migration. Because these latter …
Number of citations: 5 catalog.lib.kyushu-u.ac.jp
S Banerjee, G Maier, M Burger - Polymeric Materials Science and Engineering(USA), 1999
Number of citations: 6

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